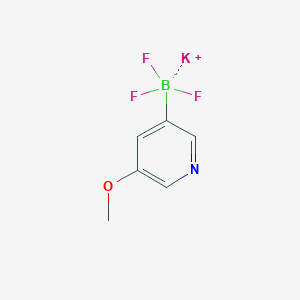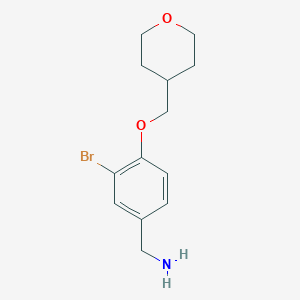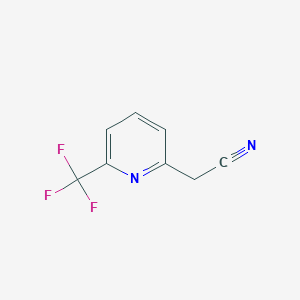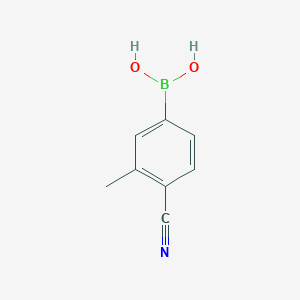
4-CYANO-3-METHYLPHENYLBORONIC ACID
Vue d'ensemble
Description
4-CYANO-3-METHYLPHENYLBORONIC ACID is an organoboron compound with the molecular formula C8H8BNO2. It is a derivative of boronic acid, featuring a cyano group and a methyl group attached to a phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mécanisme D'action
Target of Action
The primary target of (4-Cyano-3-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
(4-Cyano-3-methylphenyl)boronic acid participates in the SM coupling reaction by undergoing transmetalation . In this process, formally nucleophilic organic groups, such as (4-Cyano-3-methylphenyl)boronic acid, are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction, in which (4-Cyano-3-methylphenyl)boronic acid participates, affects the biochemical pathway of carbon–carbon bond formation . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
Boronic acids, in general, are known for their stability and readiness for preparation , which could potentially impact their bioavailability.
Result of Action
The result of the action of (4-Cyano-3-methylphenyl)boronic acid in the SM coupling reaction is the formation of new carbon–carbon bonds . This enables the synthesis of complex organic compounds, contributing to various areas of organic chemistry .
Action Environment
The action of (4-Cyano-3-methylphenyl)boronic acid can be influenced by environmental factors. For instance, the reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters . Furthermore, the compound should be stored in an inert atmosphere at room temperature for stability .
Analyse Biochimique
Biochemical Properties
(4-Cyano-3-methylphenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, (4-Cyano-3-methylphenyl)boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .
Cellular Effects
The effects of (4-Cyano-3-methylphenyl)boronic acid on various cell types and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This, in turn, affects downstream signaling pathways, ultimately influencing cellular responses such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, (4-Cyano-3-methylphenyl)boronic acid exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site of the enzyme . This binding can be reversible or irreversible, depending on the nature of the interaction. Additionally, (4-Cyano-3-methylphenyl)boronic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes . These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Cyano-3-methylphenyl)boronic acid can change over time. The stability and degradation of this compound are essential factors to consider. It has been observed that (4-Cyano-3-methylphenyl)boronic acid is relatively stable under inert atmosphere and room temperature conditions . Prolonged exposure to light or air can lead to degradation, affecting its efficacy in biochemical assays . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of (4-Cyano-3-methylphenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At high doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing potential toxicity.
Metabolic Pathways
(4-Cyano-3-methylphenyl)boronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs or biomolecules .
Transport and Distribution
The transport and distribution of (4-Cyano-3-methylphenyl)boronic acid within cells and tissues are critical for its biochemical effects. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation in specific cellular compartments . These interactions are crucial for understanding the compound’s cellular and molecular effects.
Subcellular Localization
The subcellular localization of (4-Cyano-3-methylphenyl)boronic acid plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Understanding the subcellular localization of (4-Cyano-3-methylphenyl)boronic acid is essential for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 4-CYANO-3-METHYLPHENYLBORONIC ACID involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production methods for boronic acids generally involve the acidification of borax with carbon dioxide to produce boric acid, which is then dehydrated with alcohols to form borate esters. These esters are subsequently converted into boronic acids through controlled oxidation processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-CYANO-3-METHYLPHENYLBORONIC ACID primarily undergoes Suzuki-Miyaura cross-coupling reactions, which are catalyzed by palladium. This reaction is highly valued for its ability to form carbon-carbon bonds under mild conditions .
Common Reagents and Conditions
The Suzuki-Miyaura reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (like toluene or ethanol). The reaction conditions are generally mild, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from the Suzuki-Miyaura reaction involving this compound are biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
4-CYANO-3-METHYLPHENYLBORONIC ACID has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyanophenylboronic acid: Similar in structure but lacks the methyl group.
3-Methoxyphenylboronic acid: Contains a methoxy group instead of a cyano group.
4-Methoxyphenylboronic acid: Features a methoxy group in place of the cyano group.
Uniqueness
4-CYANO-3-METHYLPHENYLBORONIC ACID is unique due to the presence of both a cyano group and a methyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and selectivity in organic synthesis, making it a valuable reagent in various chemical transformations .
Propriétés
IUPAC Name |
(4-cyano-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEBEGIKXKLSDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C#N)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681546 | |
| Record name | (4-Cyano-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856255-58-8 | |
| Record name | (4-Cyano-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

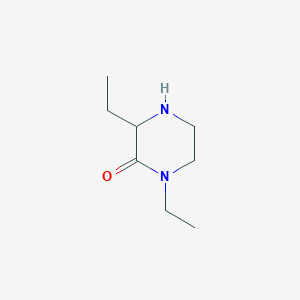

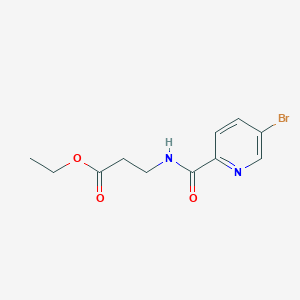

![2-[(Cyclopentylmethyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1454425.png)





